molecular formula C9H10N4S B1484107 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine CAS No. 2091360-03-9

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine

Cat. No.: B1484107
CAS No.: 2091360-03-9
M. Wt: 206.27 g/mol
InChI Key: NBQZWXIVMOCACP-UHFFFAOYSA-N
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Description

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s thiazole ring is known to facilitate binding interactions with these enzymes, potentially leading to inhibition or activation of their catalytic activities . Additionally, this compound can interact with nucleic acids, influencing processes such as DNA replication and transcription.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . This compound can also influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function. In cancer cells, this compound has demonstrated cytotoxic effects, leading to apoptosis and inhibition of tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound’s ability to inhibit or activate enzymes is mediated by its interaction with the active sites of these enzymes, leading to changes in their catalytic activities . Additionally, this compound can modulate gene expression by binding to transcription factors or DNA sequences, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activities, thereby affecting overall cellular metabolism . It has been shown to interact with enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the execution of its biochemical functions.

Properties

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-9(14-6(2)13-5)7-3-8(10)12-4-11-7/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQZWXIVMOCACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.